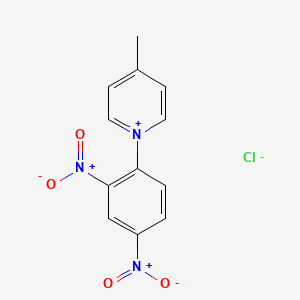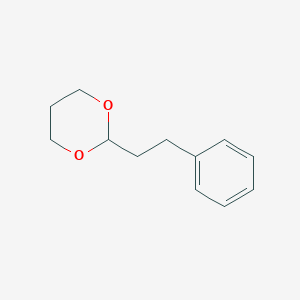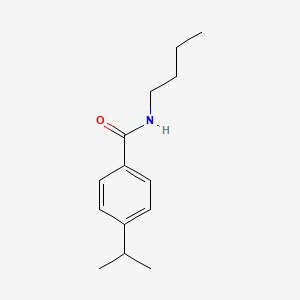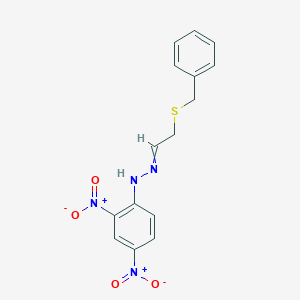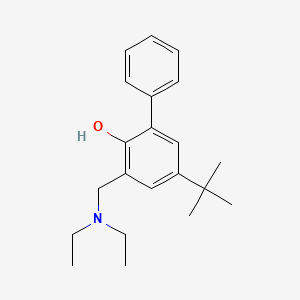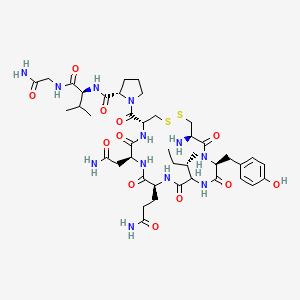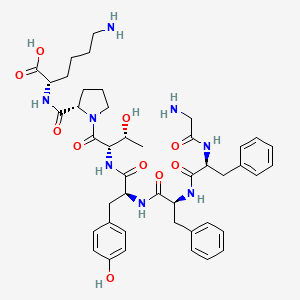![molecular formula C13H20O2 B14740583 4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene] CAS No. 3287-60-3](/img/structure/B14740583.png)
4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] is a complex organic compound characterized by its spiro structure, which involves a dioxolane ring fused to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Spiro Fusion: The dioxolane ring is then fused to a naphthalene derivative through a series of cyclization reactions, often involving catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and structural properties.
Mecanismo De Acción
The mechanism by which 4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene Derivatives: Compounds such as 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene.
Spiro Compounds: Other spiro compounds with similar structural features, such as spiro[cyclohexane-1,2’-oxirane].
Uniqueness
4a’-Methyl-3’,4’,4a’,5’,6’,7’-hexahydro-1’h-spiro[1,3-dioxolane-2,2’-naphthalene] is unique due to its specific combination of a spiro dioxolane ring and a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
3287-60-3 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
8a-methylspiro[1,2,3,5,7,8-hexahydronaphthalene-6,2'-1,3-dioxolane] |
InChI |
InChI=1S/C13H20O2/c1-12-5-3-2-4-11(12)10-13(7-6-12)14-8-9-15-13/h4H,2-3,5-10H2,1H3 |
Clave InChI |
CCABNWHNEZAJOG-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC=C1CC3(CC2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
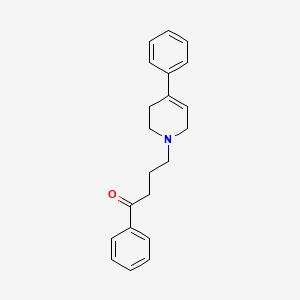
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
